2-(3-碘苯基)-6-甲基-1,3,6,2-二噁杂硼环丁烷-4,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

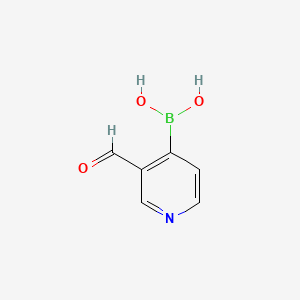

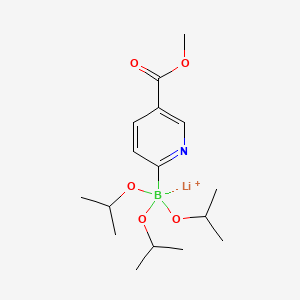

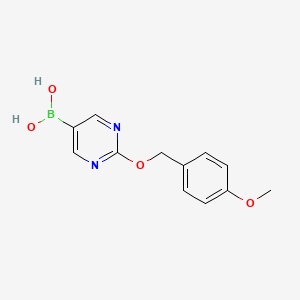

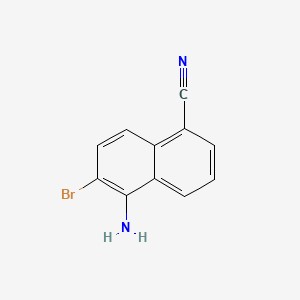

The compound “2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a complex organic molecule. It contains an iodophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with an iodine atom attached . The presence of iodine suggests that this compound could potentially be used in various chemical reactions that involve halogen bonding .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as “2-hydroxy-2-(3-iodophenyl)acetic acid” and “methyl 2-(3-iodophenyl)acetate” have been synthesized and used in various chemical reactions . Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of related compounds .

科学研究应用

硼化聚合物阻燃

已经对硼化苯乙烯(包括6-甲基-2-(4-乙烯基苯基)-1,3,6,2-二噁杂硼环丁烷-4,8-二酮等化合物)进行了研究,以提高聚苯乙烯的阻燃性。这些研究调查了将阻燃剂直接掺入聚合物主链以降低可燃性的方法。通过自由基聚合合成的硼化(共)聚合物表现出不同的热性能和阻燃等级,为开发更安全、阻燃的材料提供了见解Wiącek, M., Wesołek, D., Rojewski, S., Bujnowicz, K., & Schab-Balcerzak, E. (2015). Polymers for Advanced Technologies, 26, 49-56.。

邻位官能化芳基硼酸的合成

对受保护的苯基硼酸的邻锂化衍生物的研究探索了一种合成邻位官能化芳基硼酸的方法。这项研究展示了某些硼酸衍生物在合成复杂硼化合物中的用途,扩大了有机合成和药物化学中潜在应用的工具包Da̧browski, M., Kurach, P., Luliński, S., & Serwatowski, J. (2007). Applied Organometallic Chemistry, 21, 234-238.。

先进的表征技术

对含硼化合物的结构分析的研究强调了1D和2D NMR光谱等先进表征技术的作用。这些方法提供了对化合物中分子结构和相互作用的详细见解,促进了对其化学行为和在各个科学领域的潜在应用的更深入理解Dioukhane, K., Aouine, Y., Nakkabi, A., Boukhssas, S., Faraj, H., & Alami, A. (2021).。

抗菌活性

某些含硼化合物的合成和抗菌活性评价证明了它们在开发新型抗菌剂和抗真菌剂方面的潜力。这些研究探讨了合成化合物的抗菌功效,突出了它们在解决日益严重的抗生素耐药性问题和对新型抗菌剂需求方面的意义Ghorab, M., Soliman, A. M., Alsaid, M., & Askar, A. (2017). Arabian Journal of Chemistry, 13, 545-556.。

作用机制

Target of Action

Compounds with iodophenyl groups, such as 3-iodo-tyrosine, have been shown to interact withTyrosine–tRNA ligase in organisms like Escherichia coli . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule .

Mode of Action

Iodophenyl compounds are known to interact with their targets throughiodination . This process involves the addition of an iodine atom to a specific position on the target molecule, which can significantly alter its function and activity.

Biochemical Pathways

Iodophenyl compounds like 3-iodo-tyrosine are involved in theThyroid Hormone Synthesis pathway . In this pathway, iodination of tyrosine residues is a critical step in the production of thyroid hormones, which are essential regulators of metabolism .

Pharmacokinetics

It’s worth noting that iodinated compounds like liothyronine sodium (t3) are almost totally absorbed, with a biological half-life of about 2-1/2 days . These properties can significantly impact the bioavailability and therapeutic efficacy of the compound.

Result of Action

Iodophenyl compounds are known to exert significant effects on cellular metabolism and protein synthesis due to their involvement in critical biochemical pathways .

Action Environment

The action, efficacy, and stability of 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can be influenced by various environmental factors. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the compound’s efficacy could be influenced by the presence of other molecules or ions in the environment that may interact with the iodine atom.

属性

IUPAC Name |

2-(3-iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BINO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXCTPQCJMYLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746233 |

Source

|

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1287221-37-7 |

Source

|

| Record name | 2-(3-Iodophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)